molecular formula C28H53N3O7 B563801 Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester CAS No. 1218921-96-0

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester

Cat. No.: B563801
CAS No.: 1218921-96-0
M. Wt: 543.746
InChI Key: QOQRIMZKEURTGL-NRFANRHFSA-N
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Preparation Methods

The synthesis of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves the reaction of aminocaproic acid with nitrilotriacetic acid and tert-butyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired ester . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like chloroform, dimethyl sulfoxide, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is widely used in scientific research due to its metal chelating properties. It is utilized in:

    Chemistry: As a chelating agent in various analytical and preparative procedures.

    Biology: In studies involving metal ion interactions and enzyme inhibition.

    Medicine: Research on its potential therapeutic applications, particularly in inhibiting fibrinolysis.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its ability to bind metal ions, thereby inhibiting their catalytic activity. This chelation process can interfere with various biochemical pathways, including those involving metalloproteins and metalloenzymes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for many biological processes.

Comparison with Similar Compounds

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its specific structure and chelating properties. Similar compounds include:

These compounds differ in their chemical structure, binding affinity, and specific applications, making this compound a unique and valuable tool in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQRIMZKEURTGL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652427
Record name tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218921-96-0
Record name tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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